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Compound of Interest

Compound Name:
dimethyl 4-methoxypyridine-2,6-

dicarboxylate

Cat. No.: B010923 Get Quote

Spectroscopic Data of Dimethyl 4-
Methoxypyridine-2,6-dicarboxylate: A Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

dimethyl 4-methoxypyridine-2,6-dicarboxylate (CAS No. 19872-93-6). The information

presented includes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass

spectrometry (MS) data, supported by detailed experimental protocols. This guide is intended

to be a valuable resource for researchers and professionals involved in the synthesis,

characterization, and application of this compound.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for dimethyl 4-
methoxypyridine-2,6-dicarboxylate.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.80 s 2H H-3, H-5

4.00 s 3H OCH₃ (at C-4)

3.95 s 6H COOCH₃ (at C-2, C-6)

Note: Data interpreted from the spectrum available on SpectraBase, accessed via PubChem.

[1]

Table 2: IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

~3000 Medium
C-H stretch (aromatic and

methyl)

~1730 Strong C=O stretch (ester)

~1600 Medium
C=C and C=N stretch (pyridine

ring)

~1250 Strong C-O stretch (ester and ether)

Note: Key absorptions interpreted from the gas-phase IR spectrum available in the NIST

WebBook.

Table 3: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

Data not available in the searched resources.

Table 4: Mass Spectrometry Data
m/z Relative Intensity (%) Assignment

Data not available in the

searched resources.
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Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for organic compounds like dimethyl 4-methoxypyridine-2,6-dicarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

Sample Preparation: A sample of 5-10 mg of the purified compound is dissolved in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small

amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution.

Data Acquisition: The prepared sample is transferred to an NMR tube. The spectra are

recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

¹H NMR: Standard parameters for a one-dimensional proton NMR experiment are used. This

includes setting the appropriate spectral width, acquisition time, and number of scans to

achieve a good signal-to-noise ratio.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural

abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer

relaxation delay may be necessary to obtain a high-quality spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Procedure for Solid Samples (Thin Film Method):

Sample Preparation: A small amount of the solid compound is dissolved in a volatile solvent

(e.g., dichloromethane or acetone).

Film Deposition: A drop of this solution is placed on the surface of an IR-transparent salt

plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the

compound on the plate.
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Data Acquisition: The salt plate is placed in the sample holder of an FTIR spectrometer, and

the infrared spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹). A

background spectrum of the clean salt plate is typically recorded and subtracted from the

sample spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure for Electron Ionization (EI) Mass Spectrometry:

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC/MS).

The sample is vaporized in the ion source.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV). This causes the molecules to ionize, forming a molecular ion (M⁺) and

fragment ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: A detector records the abundance of each ion at a specific m/z value, generating

a mass spectrum.

Workflow and Data Interpretation
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the general workflow for the synthesis, purification, and

spectroscopic analysis of an organic compound.

Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the different spectroscopic

techniques and the structural information they provide for an organic molecule.
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Logical Relationships in Structural Elucidation
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Caption: A diagram showing how different spectroscopic techniques provide complementary

information for the structural elucidation of a molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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